molecular formula C14H11BrN2O2 B3842293 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE

Cat. No.: B3842293
M. Wt: 319.15 g/mol
InChI Key: UDFFTDNEEOMUIJ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activity, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a bromine atom attached to a benzoate group, along with an amino group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE can be achieved through various synthetic routes. One common method involves the use of an Eschenmoser coupling reaction. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides. The reaction conditions are highly modular and scalable, making it feasible for industrial production .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale Eschenmoser coupling reactions. The reaction is carried out in the presence of tertiary amides, which act as thiophiles. The process is highly efficient, with yields varying mostly from 70% to 97%, surpassing other published methods .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes, making this compound valuable in the study of cell signaling pathways .

Medicine

Medically, the compound has shown potential as an anticonvulsant and anxiolytic agent. Its ability to inhibit specific kinases also makes it a candidate for the treatment of diseases like idiopathic pulmonary fibrosis .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its high yield and scalability make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE involves its interaction with specific molecular targets, particularly kinases. The compound inhibits the activity of these kinases, thereby regulating various cellular processes. This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function .

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFFTDNEEOMUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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